![molecular formula C20H29NO4S B2807121 N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 445473-52-9](/img/structure/B2807121.png)
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework
Mecanismo De Acción
Target of Action
The primary target of N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the arachidonic acid cascade , which is involved in the conversion of fatty acid epoxides, primarily those derived from arachidonic acid, into vicinal diols .
Mode of Action
The compound interacts with its target, the sEH enzyme, by inhibiting its activity . The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against sEH . This interaction results in changes in the enzyme’s function, leading to alterations in the arachidonic acid cascade .
Biochemical Pathways
The inhibition of sEH affects the arachidonic acid cascade . This cascade is responsible for the conversion of fatty acid epoxides into vicinal diols . By inhibiting sEH, the compound disrupts this conversion process, leading to alterations in the levels of fatty acid epoxides and vicinal diols in the body .
Pharmacokinetics
It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments can improve the solubility of the compound in water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of sEH, leading to disruption of the arachidonic acid cascade . On a cellular level, one study indicated that a similar compound resulted in a significant accumulation of cell-cycle arrest, with a decrease in G0/G1 phase and an increase in G2/M phase arrest
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves the reaction of 1-adamantylamine with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound, including its use in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: A simpler adamantane derivative used in the synthesis of more complex molecules.
2,5-Dimethoxybenzenesulfonamide: A related compound with similar functional groups but lacking the adamantane core.
N-Adamantyl-2,5-dimethoxybenzenesulfonamide: A closely related compound with slight structural variations.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to the combination of the adamantane core and the 2,5-dimethoxybenzenesulfonamide moiety. This combination imparts unique structural and chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-24-17-3-4-18(25-2)19(10-17)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSYTXSWYBLVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
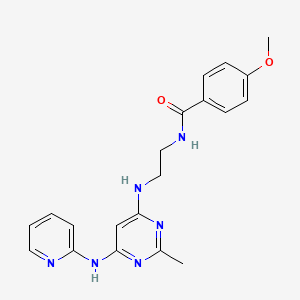

![Ethyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B2807042.png)

![4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807045.png)

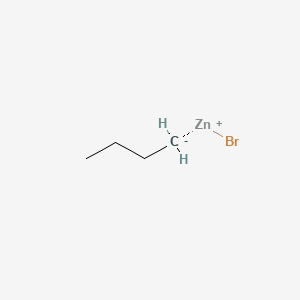
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)
![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)
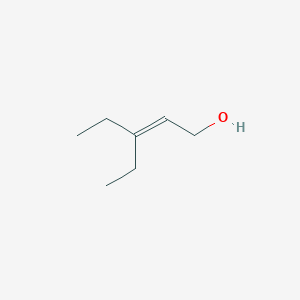
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)
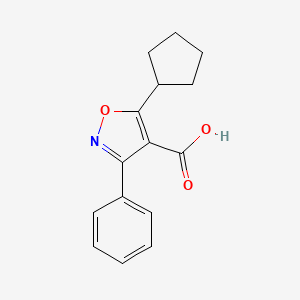
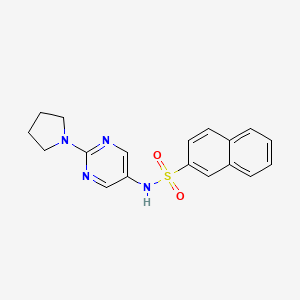
![2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2807061.png)
